Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
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Description
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a chemical compound with the molecular formula C11H13NO5 . It is a derivative of nitrophenyl acetate, which is often used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate consists of an ethyl acetate group attached to a 4-methoxy-2-nitrophenyl group . The molecular weight of this compound is approximately 239.225 Da .Scientific Research Applications
Reductive Monoalkylation and Its Implications in Organic Synthesis
Ethyl (4-methoxy-3-nitrophenyl) acetate's capacity for reductive monoalkylation during the conversion of nitro functionality to primary amines has been investigated. This compound, under specific conditions, facilitates the conversion of various nitro aryls to secondary benzyl amino aryls in good to excellent yields, demonstrating its utility in creating substituted benzyl amino aryls. This process is essential for advancing organic synthesis methodologies, offering a pathway to diverse bioactive compounds (Sydnes, Kuse, & Isobe, 2008).
Development of Novel Synthetic Pathways
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is involved in the innovative synthesis of various organic compounds, such as ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) acetate. The improvements in the synthesis process for this compound highlight its role in reducing production costs and simplifying operational procedures, emphasizing the chemical's significance in creating cost-effective and efficient synthetic routes (Jing, 2003).
Catalysis and Green Chemistry Applications
The compound has shown potential in catalysis, as illustrated by the Europium ion-catalyzed methanolysis of esters at neutral pH and ambient temperature. Such studies open new doors for the application of ethyl 2-(4-methoxy-2-nitrophenyl)acetate in environmentally friendly chemical processes, demonstrating its versatility beyond conventional synthetic applications (Neverov, Gibson, & Brown, 2003).
Nonlinear Optical Properties and Potential Applications
Research into the nonlinear optical properties of related compounds suggests potential applications in optical device technologies. The ability of ethyl 2-(4-methoxy-2-nitrophenyl)acetate derivatives to exhibit significant nonlinear optical behaviors makes them candidates for optical limiters and switches, contributing to advancements in materials science and photonics (Naseema et al., 2010).
properties
IUPAC Name |
ethyl 2-(4-methoxy-2-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)6-8-4-5-9(16-2)7-10(8)12(14)15/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGHEKVWFIVDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699846 |
Source
|
Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate | |
CAS RN |
108274-39-1 |
Source
|
Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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